molecular formula C9H9NO3 B3145028 2-(2H-1,3-benzodioxol-5-yl)acetamide CAS No. 5661-47-2

2-(2H-1,3-benzodioxol-5-yl)acetamide

Cat. No. B3145028
CAS RN: 5661-47-2
M. Wt: 179.17 g/mol
InChI Key: GIRXKOJKVUCAIB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-(2H-1,3-benzodioxol-5-yl)acetamide contains a total of 37 bonds, including 19 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amide (aliphatic), 1 tertiary amine (aliphatic), and 2 ethers (aromatic) .


Chemical Reactions Analysis

This compound and its derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.


Physical And Chemical Properties Analysis

The compound is a pearl white powder . It is practically insoluble or insoluble, but soluble in ethanol . The molecular weight is 179.17 g/mol.

Scientific Research Applications

Anticonvulsant Properties

2-(2H-1,3-benzodioxol-5-yl)acetamide and its derivatives have shown promising results in anticonvulsant studies. A series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives displayed anticonvulsant activity, with some compounds showing comparable potency to phenytoin, a widely used antiepileptic drug (Shakya et al., 2016). Similarly, a class of 2-(1H-Benzotriazol-1-yl)-N'-[substituted]acetohydrazides, particularly N'-[4-(1,3-Benzodioxol-5-yloxy)benzylidene]-2-(1H-benzotriazol-1-yl)acetohydrazide (BTA 9), demonstrated significant anticonvulsant activity with a notable 75% protection at a certain dosage in mice (Kumar & Tripathi, 2012).

Neuroprotective Effects

This compound derivatives have been evaluated for their neuroprotective potential against neurodegeneration. Benzimidazole-containing acetamide derivatives demonstrated notable neuroprotective effects against ethanol-induced neurodegeneration in rats, improving oxidative stress and neuroinflammation markers (Imran et al., 2020).

Mechanism of Action

Target of Action

Related compounds, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines . These compounds are designed based on the activity of indoles, which are known to target microtubules and their component protein, tubulin .

Mode of Action

Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that 2-(2H-1,3-benzodioxol-5-yl)acetamide might interact with its targets in a way that disrupts normal cell cycle progression and triggers programmed cell death.

Biochemical Pathways

Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially lead to downstream effects such as disruption of cell division and induction of apoptosis.

Pharmacokinetics

It is known that the compound has a molecular weight of 17917 g/mol , which could influence its bioavailability and pharmacokinetic profile.

Result of Action

Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound might have similar effects.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c10-9(11)4-6-1-2-7-8(3-6)13-5-12-7/h1-3H,4-5H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRXKOJKVUCAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5661-47-2
Record name 2-(2H-1,3-Benzodioxol-5-yl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005661472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7V5LU6LB4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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